molecular formula C8H10N2 B150844 Benzeneethanimidamide CAS No. 5504-24-5

Benzeneethanimidamide

Cat. No. B150844
CAS RN: 5504-24-5
M. Wt: 134.18 g/mol
InChI Key: JTNCEQNHURODLX-UHFFFAOYSA-N
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Description

Benzeneethanimidamide is not directly mentioned in the provided papers. However, the synthesis and properties of various benzene derivatives are extensively discussed, which can provide insights into the chemistry of benzene-containing compounds. Benzene is a fundamental structure in organic chemistry, often serving as a building block for more complex molecules, including pharmaceuticals and polymers .

Synthesis Analysis

The synthesis of benzene derivatives is a topic of significant interest due to the ubiquity of the benzene ring in bioactive molecules and materials. Paper describes an organocatalytic formal [3+3] cycloaddition reaction as an efficient method for constructing substituted benzene cores. This approach is noted for its simplicity and potential for large-scale applications. Similarly, papers and detail the synthesis of benzo[b]thiophenes and benzo[b]selenophenes through one-pot procedures, which are versatile in yielding various chalcogenophene-annulated benzenes. Paper discusses a one-pot tandem reaction for synthesizing polysubstituted benzenes, highlighting the importance of efficient synthesis methods for complex aryl compounds.

Molecular Structure Analysis

The molecular structures of benzene derivatives are crucial for their physicochemical properties and applications. Paper reports that the synthesized benzo[1,2-b:4,5-b']dichalcogenophenes exhibit completely planar molecular structures with a herringbone arrangement, as determined by single-crystal X-ray analysis. This planarity is often associated with conjugated systems and can affect the electronic properties of the molecules.

Chemical Reactions Analysis

The reactivity of benzene derivatives is influenced by their molecular structure and substituents. While the provided papers do not directly discuss the chemical reactions of benzeneethanimidamide, they do provide examples of reactions involving benzene rings. For instance, paper describes the synthesis of polysubstituted benzenes through Michael addition, Knoevenagel condensation, and nucleophilic cyclization reactions. Paper outlines a one-pot synthesis involving copper-catalyzed C-S bond formation and palladium-catalyzed intramolecular arene-alkene coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are diverse and can be tailored through functionalization. Paper explores the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes using cyclic voltammetry and UV-vis spectra, which are common techniques for investigating the electrochemical and optical properties of organic compounds. Paper discusses the luminescent properties of yttrium benzene dicarboxylates, indicating that the benzene core can play a significant role in the photophysical behavior of materials.

Scientific Research Applications

Benzeneethanimidamide in Educational Programs

  • Pedagogical Use : A study by Sarıbaş and Ceyhan (2015) highlights the application of a model known as the Benzene Ring Heuristic in enhancing the understanding of scientific practices among pre-service science teachers. This approach emphasizes integrating scientific practices into lesson planning and teaching, showcasing a practical educational application of benzene-based models (Sarıbaş & Ceyhan, 2015).

Environmental and Health Implications

  • Benzene as an Environmental Concern : The health effects of benzene, a related compound to Benzeneethanimidamide, are well-documented. Studies have shown significant progress in reducing global benzene exposures, understanding its mechanisms of action, and exploring biomarkers for exposure and susceptibility (Bird, Greim, Snyder, & Rice, 2005). Similarly, Smith (2010) highlights the multimodal mechanism of action of benzene in causing leukemia and other hematological cancers, stressing the need for further research into its varying metabolites and genetic susceptibility to its toxicity (Smith, 2010).
  • Studies in China : Research conducted in China on benzene, a chemically related compound, has shown increased risks of leukemia and lymphoma among workers exposed to it, leading to changes in permissible exposure levels and treatments for benzene-induced leukemia as an occupational cancer (Li & Yin, 2006).

Toxicology and Health Effects

  • Toxic Effects of Benzene Metabolites : Benzene metabolites, related to Benzeneethanimidamide, have been linked to increased homologous recombination, a potential mechanism for benzene-initiated toxicity. This increased recombination, mediated by oxidative stress, leads to deleterious genetic changes (Winn, 2003).
  • Protective Measures Against Benzene Toxicity : A study on grape seed extract's protective effects against benzene-induced toxicity in mice demonstrates potential avenues for mitigating toxic effects of benzene-related compounds (Çavuşoğlu, 2014).

Benzene Metabolism and Effects on Pancreatic Islets

Occupational and Environmental Monitoring

  • Monitoring Benzene Levels : Skov, Lindskog, Palmgren, and Christensen (2001) discuss methods for measuring atmospheric benzene, a compound related to Benzeneethanimidamide, emphasizing the importance of monitoring environmental levels to assess health risks and inform policy decisions (Skov, Lindskog, Palmgren, & Christensen, 2001).

properties

IUPAC Name

2-phenylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNCEQNHURODLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203586
Record name Benzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanimidamide

CAS RN

5504-24-5
Record name Benzeneethanimidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Katritzky, AA Shestopalov, K Suzuki - Arkivoc, 2005 - arkat-usa.org
1, 2, 4-Oxadiazole rings occur widely in biologically active synthetic compounds, and are often used in drug discovery as hydrolysis-resisting bioisosteric replacements for ester or …
Number of citations: 62 www.arkat-usa.org
M Kulka, WA Harrison - Canadian Journal of Chemistry, 1982 - cdnsciencepub.com
… The amides 5 prepared from 2 and the hydrochlorides of benzeneethanimidamide (4, Y = phenylmethyl), benzenemethanimidamide (4, Y = phenyl), ethanimidamide (4, Y = methyl), …
Number of citations: 3 cdnsciencepub.com

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